molecular formula C13H10ClN3O2 B2671346 3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline CAS No. 928709-82-4

3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline

Cat. No.: B2671346
CAS No.: 928709-82-4
M. Wt: 275.69
InChI Key: YVAKSGNFVZRDFF-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline is a chemical building block of interest in medicinal chemistry and drug discovery research. Compounds featuring the oxazolo[4,5-b]pyridine scaffold have been identified as a novel class of potent inhibitors for the kinetoplastid parasite Trypanosoma brucei , the causative agent of Human African Trypanosomiasis (Sleeping Sickness) . In these studies, sharp structure-activity relationships (SAR) were observed, indicating that specific substitutions on the aniline ring, such as the chloro and methoxy groups present in this compound, are critical for high potency and selectivity over mammalian cells . This suggests that this compound serves as a valuable synthetic intermediate for researchers optimizing anti-infective agents and investigating new therapeutic strategies against neglected tropical diseases. The compound is characterized by its molecular formula and structure, which integrates an aniline ring with a chloro and methoxy substituent, linked to the fused oxazolo[4,5-b]pyridine heterocyclic system . As a building block, it can be used to generate a diverse array of derivatives, including anilides, for biological evaluation . Please handle this compound with care and refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-18-11-8(14)5-7(6-9(11)15)13-17-12-10(19-13)3-2-4-16-12/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAKSGNFVZRDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C2=NC3=C(O2)C=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline typically involves multi-step organic reactions. One common approach is to start with a suitable aniline derivative, which undergoes chlorination and methoxylation to introduce the chloro and methoxy groups, respectively. The oxazolo[4,5-b]pyridine ring can be constructed through cyclization reactions involving appropriate precursors under controlled conditions, such as refluxing in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can produce various substituted aniline derivatives .

Scientific Research Applications

3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structurally analogous compounds (identified via cheminformatics similarity analysis ) include:

Compound Name Substituents Structural Similarity Score
4-(Oxazolo[4,5-b]pyridin-2-yl)aniline Aniline at position 4; no chloro/methoxy 0.57
3-([1,3]Oxazolo[4,5-b]pyridin-2-yl)aniline Aniline at position 3; no chloro/methoxy Implied by
(4-(Oxazol-2-yl)phenyl)methanamine Oxazole instead of oxazolo-pyridine 0.60
3-((2-Chloropyrimidin-4-yl)oxy)aniline Chloropyrimidine-oxy substitution 0.62

Key Differences :

  • Chloro and Methoxy Groups : The target compound’s 3-chloro and 2-methoxy substituents are absent in 4-(oxazolo[4,5-b]pyridin-2-yl)aniline, reducing steric bulk and electronic effects in the latter.
  • Core Heterocycle : Replacing oxazolo-pyridine with simpler oxazole (as in (4-(oxazol-2-yl)phenyl)methanamine) eliminates fused-ring aromaticity, likely reducing binding affinity in biological targets .

Physicochemical Properties and Analytical Data

Property Target Compound* 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline tert-Butyl Ester Derivative
Molecular Formula C₁₃H₁₀ClN₃O₂ C₁₁H₈N₃O C₁₈H₂₄N₃O₃Br
Melting Point Not reported Not reported 157 °C
IR Signatures Expected C-N/C-O stretches (oxazole core) N/A 1711 cm⁻¹ (ester C=O)

*Note: Calculated elemental analysis for tert-butyl derivatives (e.g., C, 52.69%; H, 5.90%; N, 10.24% ) suggests high purity in related synthetic pathways, which may extend to the target compound.

Comparison :

  • The 3-chloro substituent in the target compound may enhance hydrophobic interactions in binding pockets compared to the unsubstituted analog.
  • The 2-methoxy group could improve solubility relative to non-polar analogs like 4-(oxazolo[4,5-b]pyridin-2-yl)aniline.

Biological Activity

3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and structure–activity relationships based on diverse research findings.

Chemical Structure and Properties

The compound features a chloro and methoxy substituent on an aniline backbone, along with an oxazole ring fused with a pyridine moiety. Its molecular formula is C12H10ClN3OC_{12}H_{10}ClN_3O with a molecular weight of approximately 235.68 g/mol. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity
Studies have demonstrated that derivatives of oxazole and pyridine compounds can exhibit antimicrobial properties. For instance, related compounds have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against yeast pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (µg/mL)Activity Type
Compound ABacillus subtilis32Antibacterial
Compound BCandida albicans16Antifungal
Compound CEscherichia coli>128None

2. Anticancer Potential
Research has highlighted the cytotoxic effects of several oxazole derivatives on various cancer cell lines. Compounds similar to this compound have shown selective toxicity towards cancer cells while sparing normal cells . Notably, the structure–activity relationship suggests that modifications to the oxazole or pyridine rings can enhance anticancer efficacy.

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound DMCF-7 (Breast Cancer)10
Compound EA549 (Lung Cancer)15
Compound FHepG2 (Liver Cancer)8

The biological activity of this compound is thought to involve interactions with specific molecular targets. These may include:

1. Enzyme Inhibition
Similar compounds have been shown to inhibit key enzymes involved in cellular processes, which could lead to their antimicrobial and anticancer effects.

2. Receptor Modulation
The compound may also interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis .

Case Studies

Several studies have explored the biological activity of related compounds:

Case Study 1: Antimicrobial Screening
In a screening of various oxazole derivatives, it was found that certain modifications significantly enhanced antibacterial activity against Bacillus subtilis. The most effective compound had a methoxy group at the para position relative to the aniline nitrogen .

Case Study 2: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of several derivatives against MCF-7 cells revealed that compounds with electron-donating substituents exhibited higher cytotoxicity compared to those with electron-withdrawing groups .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from substituted aniline precursors. A common approach includes cyclization of 3-chloro-2-methoxy-5-aminobenzoic acid derivatives with 2-aminopyridin-3-ol under acidic conditions. For analogous oxazolo[4,5-b]pyridine derivatives, a one-pot method using HClO4/SiO2 in methanol at room temperature achieves yields up to 76% after purification (hexane washing) . Halogenation of intermediates using halogens in acetic acid or dichloromethane requires strict temperature control (0–5°C) to avoid side reactions . Key factors affecting yield include catalyst choice (e.g., palladium for coupling reactions) and solvent polarity, with DMF preferred for cyclization due to its high boiling point .

Q. Table 1: Synthesis Method Comparison

MethodCatalystSolventTemp (°C)Yield (%)Reference
One-pot cyclizationHClO4/SiO2MethanolRT76
HalogenationBr₂DCM0–565
Suzuki couplingPd(PPh₃)₄DMF8082

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • 1H NMR : Characteristic peaks include a singlet for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and amine protons (δ 5.5–6.0 ppm) .
  • IR Spectroscopy : C-O stretches (1250–1050 cm⁻¹ for methoxy), C-Cl stretches (750–550 cm⁻¹), and N-H bends (1650–1580 cm⁻¹) confirm functional groups.
  • HRMS : Matches molecular formula C₁₂H₉ClN₃O₂ (exact mass: 262.0382 g/mol) . Purity is assessed via HPLC (C18 column, acetonitrile/water with 0.1% formic acid) to detect impurities <0.5%.

Q. What in vitro assays are suitable for initial evaluation of this compound’s kinase inhibition potential?

Use radiometric (³³P-ATP incorporation) or fluorescence-based (ADP-Glo™) assays. Screen against 50+ kinases at 1 µM, with controls (staurosporine/DMSO). Determine IC₅₀ via dose-response curves (0.1 nM–10 µM) in triplicate. Parallel cytotoxicity assays (MTT on HEK293 cells) distinguish specific kinase effects from general toxicity . Normalize data against vehicle controls and apply statistical analysis (two-way ANOVA).

Advanced Research Questions

Q. How can solvent polarity and catalyst selection improve regioselectivity in oxazolo ring formation?

Regioselectivity is solvent-dependent: polar aprotic solvents (DMF, DMSO) stabilize transition states, achieving >90% regioselectivity for the 5-position . Lewis acids (ZnCl₂) improve yields by 15–20% versus Brønsted acids (H₂SO₄). Kinetic studies (in situ FTIR) show DMF accelerates ring closure (t₁/₂ = 2.1 h) versus THF (t₁/₂ = 5.8 h). Optimal conditions: 10 mol% ZnCl₂ in DMF at 80°C for 6 hours .

Q. How to resolve contradictions in reported IC₅₀ values for structurally similar compounds across kinase assays?

Discrepancies arise from assay conditions (ATP concentration, enzyme sources). Standardization strategies:

Use uniform ATP levels (1 mM) .

Validate with recombinant kinases from identical expression systems (e.g., baculovirus).

Employ orthogonal assays (thermal shift vs. enzymatic activity). For example, a compound showing IC₅₀ = 12 nM (radiometric) vs. 150 nM (fluorescence) should be re-evaluated via surface plasmon resonance (SPR) to measure direct binding (KD) .

Q. What computational strategies predict the binding mode of this compound to Aurora kinase A?

Molecular docking (AutoDock Vina) using Aurora A (PDB: 2J4Z) identifies binding pockets near the ATP site. Pharmacophore modeling prioritizes hydrophobic interactions with Leu139 and hydrogen bonds with Glu211. MD simulations (GROMACS, 100 ns) assess stability (RMSD <2.0 Å). Validate via site-directed mutagenesis (E211A mutant), expecting ≥10-fold potency reduction if predictions are correct. Compare with co-crystallized inhibitors (e.g., VX-680) .

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